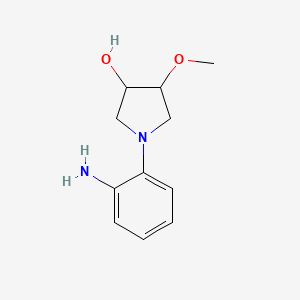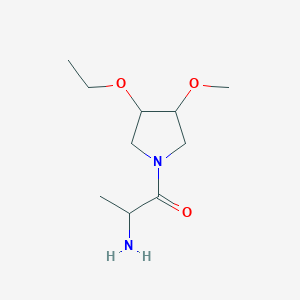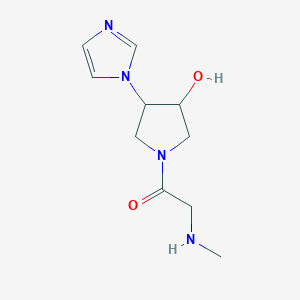
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, an acetamide group, and a propynyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with propargyl bromide to form N-(prop-2-yn-1-yl)piperazine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The propynyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperazin-1-yl)acetamide
- N-(prop-2-yn-1-yl)piperazine
- 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1803582-89-9 |
|---|---|
Molecular Formula |
C9H16ClN3O |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-prop-2-ynylacetamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;/h1,10H,3-8H2,(H,11,13);1H |
InChI Key |
JECATNHBFXZCFS-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)CN1CCNCC1.Cl.Cl |
Canonical SMILES |
C#CCNC(=O)CN1CCNCC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
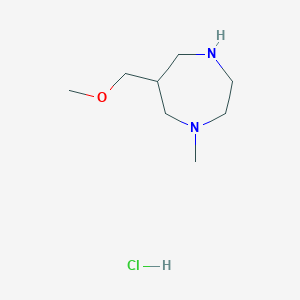
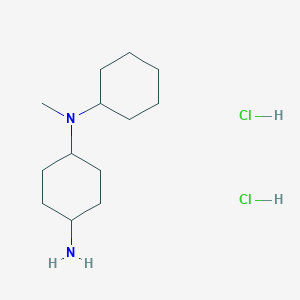
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)


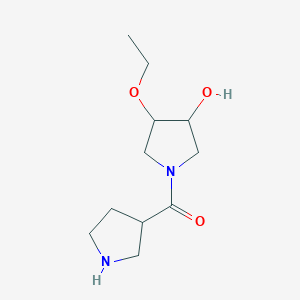
![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

